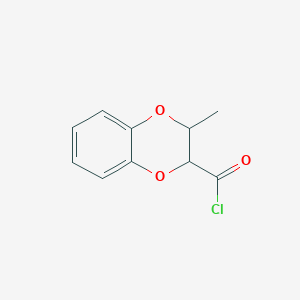

3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride is an organic compound belonging to the class of benzodioxines. This compound is characterized by a benzene ring fused with a dioxine ring, which is further substituted with a methyl group and a carbonyl chloride group. It is a versatile intermediate used in various chemical syntheses and has applications in medicinal chemistry and material science.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride typically involves the following steps:

Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized via ring-closing metathesis using a nitro-Grela catalyst.

Introduction of the Methyl Group: The methyl group is introduced through alkylation reactions.

Formation of the Carbonyl Chloride Group: The carbonyl chloride group is introduced by reacting the corresponding carboxylic acid derivative with thionyl chloride or oxalyl chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or an aldehyde.

Substitution: The carbonyl chloride group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, aldehydes.

Substitution: Amides, esters, thioesters.

科学研究应用

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that derivatives of 3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride exhibit promising anticancer activities. For instance, several studies have synthesized analogues that show selective cytotoxic effects against various cancer cell lines. A notable case study demonstrated that specific derivatives inhibited cell proliferation in breast cancer cells by inducing apoptosis through mitochondrial pathways .

1.2 Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that certain derivatives could inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases. A specific derivative was shown to reduce inflammation in a murine model of arthritis .

Agricultural Applications

2.1 Insecticidal Activity

this compound has been explored for its insecticidal properties. Research indicates that it can serve as an effective insecticide against various agricultural pests. A study reported the synthesis of several analogues that exhibited significant insecticidal activity against common pests such as aphids and beetles .

| Compound | Target Pest | Insecticidal Activity |

|---|---|---|

| Compound A | Aphids | High |

| Compound B | Beetles | Moderate |

| Compound C | Moths | Low |

Material Science

3.1 Polymer Chemistry

In material science, the compound serves as a precursor for synthesizing polymers with enhanced properties. Its unique structure allows for the incorporation into polymer matrices, improving thermal stability and mechanical strength. Case studies have shown that polymers derived from this compound exhibit superior performance compared to traditional materials .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

作用机制

The mechanism of action of 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of diverse derivatives. The benzodioxine ring provides structural stability and influences the compound’s reactivity and selectivity in chemical reactions .

相似化合物的比较

- 2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride

- Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate

Comparison:

- Structural Differences: The presence of different substituents (e.g., methyl, carbonyl chloride) affects the reactivity and applications of these compounds.

- Reactivity: 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride is more reactive due to the carbonyl chloride group, making it suitable for a wider range of chemical transformations.

- Applications: While all these compounds are used in organic synthesis, this compound has broader applications in medicinal chemistry and material science due to its unique reactivity .

生物活性

Overview

3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride (CAS No. 99184-03-9) is an organic compound belonging to the class of benzodioxines. Its structure features a benzene ring fused with a dioxine ring, with a methyl group and a carbonyl chloride substituent. This compound is recognized for its versatility as an intermediate in chemical syntheses and its applications in medicinal chemistry and material science.

The biological activity of this compound is largely attributed to its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is particularly reactive, allowing it to form covalent bonds with various nucleophiles. This property enables the synthesis of diverse derivatives that can exhibit significant biological activities.

Medicinal Chemistry

Research indicates that compounds related to 3-Methyl-2,3-dihydro-1,4-benzodioxine structures are often utilized in the development of bioactive molecules and enzyme inhibitors. Notable therapeutic agents derived from similar scaffolds include:

- Prosympal

- Dibozane

- Piperoxan

- Doxazosin

These compounds demonstrate various biological activities such as anti-inflammatory, analgesic, and anti-cancer effects.

Case Studies

- Enzymatic Synthesis : A study highlighted the efficient enzymatic synthesis of chiral motifs from 2,3-dihydro-1,4-benzodioxane using engineered Candida antarctica lipase B. This research showed that specific mutations in the enzyme could enhance catalytic efficiency significantly, achieving high enantiomeric excess (e.e.) values in product resolution .

- Cancer Research : Another investigation explored the cytotoxic effects of benzodioxine derivatives on hematological cancer cells. The study demonstrated that these compounds could induce apoptosis and inhibit autophagy in cancer cell lines, suggesting their potential as therapeutic agents against various cancers .

Comparative Analysis

To better understand the biological activity of this compound compared to similar compounds, a table summarizing key characteristics is provided below:

| Compound Name | Structure Type | Biological Activity | Notable Applications |

|---|---|---|---|

| This compound | Benzodioxine derivative | Enzyme inhibition, anti-cancer | Medicinal chemistry |

| 2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride | Benzodioxine derivative | Anti-inflammatory | Pain management |

| Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | Benzodioxine derivative | Antioxidant | Nutraceuticals |

属性

IUPAC Name |

2-methyl-2,3-dihydro-1,4-benzodioxine-3-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-6-9(10(11)12)14-8-5-3-2-4-7(8)13-6/h2-6,9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZLMAFZSKHYPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC2=CC=CC=C2O1)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90547671 |

Source

|

| Record name | 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90547671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99184-03-9 |

Source

|

| Record name | 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90547671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。